

Application Notes and Protocols: Iodine Green Staining for Microscopy

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Compound of Interest

Compound Name: Iodine Green

Cat. No.: B1242079

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These application notes provide detailed protocols for the preparation and use of **Iodine Green** staining solution in microscopy. **Iodine Green** (C.I. 42556) is a basic triphenylmethane dye historically utilized in histology and botany for its differential staining capabilities, particularly for chromatin, amyloid, and lignified plant tissues.

Overview and Applications

Iodine Green is a versatile stain that can be employed in various microscopic applications:

- **Histology:** It is primarily used for the demonstration of chromatin and for the staining of amyloid deposits. When used for amyloid, it imparts a distinct violet-red color to the deposits, while other tissue components are stained green.^[1]
- **Botany:** In plant histology, **Iodine Green** is an effective stain for differentiating lignified tissues, which it colors green.^{[2][3]} It is often used in double-staining procedures with counterstains like acid fuchsin or carmine to provide contrast between different cell and tissue types.^{[3][4][5]}

Chemical and Physical Properties

A summary of the key properties of **Iodine Green** is provided in the table below.

| Property | Value |
|-------------------|------------------------------|
| C.I. Number | 42556 |
| Molecular Formula | $C_{27}H_{35}N_3Cl_2$ |
| Molecular Weight | 472.5 g/mol |
| Appearance | Dark green powder |
| Solubility | Soluble in water and alcohol |

Preparation of Iodine Green Staining Solutions

Several formulations of **Iodine Green** staining solution can be prepared depending on the specific application.

Alcoholic Iodine Green Solution (1%) for Botanical Sections

This is a commonly used formulation for staining lignified plant tissues.[\[2\]](#)[\[6\]](#)

Materials:

- **Iodine Green** powder (C.I. 42556)
- 70% Ethanol
- Distilled water
- Glass beaker
- Magnetic stirrer and stir bar
- Graduated cylinder
- Storage bottle (amber glass recommended)

Protocol:

- Weigh 1.0 g of **Iodine Green** powder.
- Measure 100 mL of 70% ethanol.
- In a glass beaker, add a magnetic stir bar and the 70% ethanol.
- Place the beaker on a magnetic stirrer and slowly add the **Iodine Green** powder while stirring.
- Continue stirring until the powder is completely dissolved.
- Filter the solution if necessary to remove any undissolved particles.
- Store the solution in a tightly capped amber glass bottle at room temperature.

Aqueous Iodine Green Solution (1%) for Double Staining

This formulation is suitable for double-staining procedures in botanical microscopy.^[5]

Materials:

- **Iodine Green** powder (C.I. 42556)
- Distilled water
- Glass beaker
- Magnetic stirrer and stir bar
- Graduated cylinder
- Storage bottle (amber glass recommended)

Protocol:

- Weigh 1.0 g of **Iodine Green** powder.
- Measure 100 mL of distilled water.

- In a glass beaker, add a magnetic stir bar and the distilled water.
- Place the beaker on a magnetic stirrer and slowly add the **Iodine Green** powder while stirring.
- Gently heat the solution if necessary to aid dissolution, but do not boil.
- Continue stirring until the powder is completely dissolved.
- Allow the solution to cool to room temperature.
- Filter the solution if necessary.
- Store in a tightly capped amber glass bottle.

Experimental Protocols

Staining of Lignified Plant Tissue

This protocol is adapted for staining paraffin-embedded or fresh plant sections.

Workflow for Staining Lignified Plant Tissue



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Caption: General workflow for staining lignified plant tissue with **Iodine Green**.

Procedure:

- Deparaffinize and rehydrate paraffin-embedded sections to water. For fresh sections, ensure they are properly fixed.

- Immerse the slides in a 1% alcoholic **Iodine Green** solution for 1 to 24 hours. The optimal staining time may vary depending on the tissue and desired staining intensity.[2][6]
- Rinse the sections briefly in 70% ethanol to remove excess stain.[6]
- Dehydrate the sections through a graded series of ethanol (e.g., 95% and absolute ethanol).
- Clear the sections in xylene or clove oil.[6]
- Mount with a suitable mounting medium such as Canada balsam.[6]

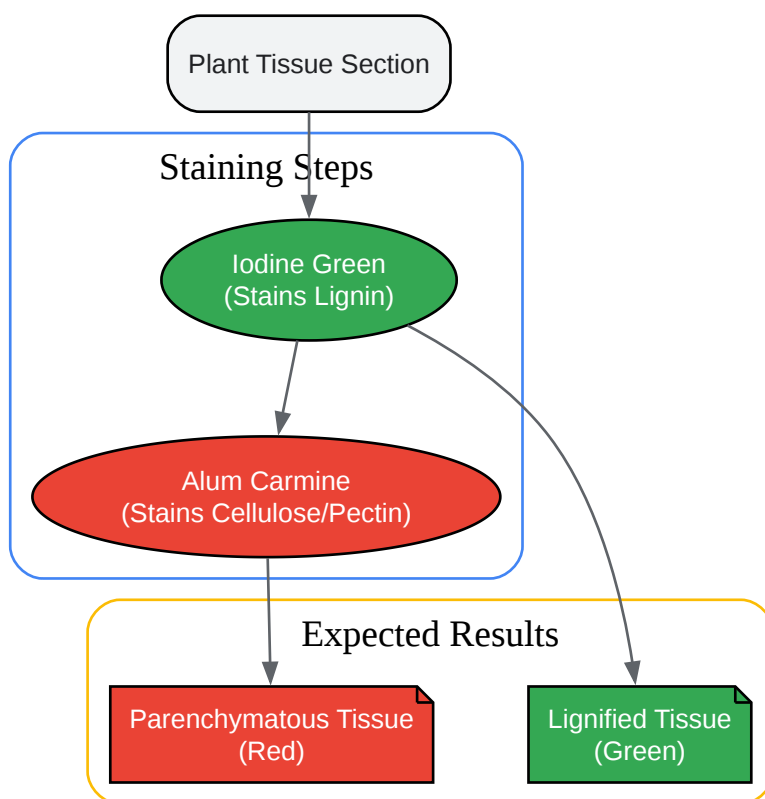
Expected Results:

- Lignified tissues (e.g., xylem, sclerenchyma): Green
- Cellulose cell walls: Unstained or very faintly green

Double Staining of Plant Tissues with Iodine Green and Alum Carmine

This method provides a differential staining of various plant tissues.[5]

Conceptual Diagram of Double Staining



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Caption: Conceptual overview of double staining with **Iodine Green** and Alum Carmine.

Procedure:

- Prepare thin cross-sections of the plant material.
- Stain with a 1% aqueous solution of **Iodine Green**.
- Subsequently, stain with a 5.5% aqueous solution of alum carmine.[5]
- Mount the sections in distilled water for observation.[5]

Expected Results:

- Lignified tissues: Green
- Parenchymatous and other non-lignified tissues: Red

Staining of Amyloid Deposits

This protocol is for the detection of amyloid in histological sections.

Procedure:

- Deparaffinize and rehydrate tissue sections to distilled water.
- Immerse the sections in a 1:300 diluted aqueous solution of **Iodine Green** for 24 hours.[\[1\]](#)
- Rinse with distilled water.
- Blot the sections and mount in an aqueous mounting medium such as glycerin jelly or Apathy's syrup gum.[\[1\]](#)

Expected Results:

- Amyloid deposits: Violet-red
- Other tissue components: Green

Troubleshooting

| Issue | Possible Cause | Suggested Solution |
|---|---|--|
| Weak Staining | Staining time too short. | Increase the incubation time in the Iodine Green solution. Staining for up to 24 hours may be necessary for dense tissues. [2] [6] |
| Old or degraded staining solution. | Prepare a fresh solution of Iodine Green. | |
| Overstaining | Staining time too long. | Reduce the incubation time. |
| Insufficient rinsing. | Ensure adequate rinsing in 70% ethanol after staining to remove excess dye. | |
| Precipitate on Section | Unfiltered staining solution. | Filter the Iodine Green solution before use. |
| Solution has evaporated and concentrated. | Keep staining dishes covered during the procedure. | |

Safety Precautions

Iodine Green is a chemical dye and should be handled with appropriate safety measures.

- Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Consult the Safety Data Sheet (SDS) for detailed safety information.

These protocols provide a foundation for the use of **Iodine Green** in microscopy. Researchers are encouraged to optimize staining times and solution concentrations to suit their specific samples and research questions.

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